2-Biphenylboronic acid

Beschreibung

# Introduction to 2-Biphenylboronic Acid

## 1.1. Historical Context and Discovery

this compound (C₁₂H₁₁BO₂) emerged as a significant organoboron compound during the 20th century, building upon foundational work in boronic acid chemistry. While boronic acids were first synthesized in 1860 by Edward Frankland (ethylboronic acid), the biphenyl variant gained attention later due to its structural complexity and utility in cross-coupling reactions. Early synthesis methods involved Grignard reagents reacting with borate esters, as demonstrated in phenylboronic acid production. The specific development of this compound likely arose from advancements in Suzuki-Miyaura coupling protocols in the 1980s, which required diverse boronic acid substrates.

### Key Historical Milestones:

| Year | Development | Significance |

|------|-------------|--------------|

| 1981 | Suzuki-Miyaura reaction published | Enabled efficient aryl-aryl bond formation using boronic acids |

| 1990s | Commercial availability of this compound | Accelerated pharmaceutical and materials research |

| 2020s | Rh(III)-catalyzed annulation applications | Expanded synthetic utility for fused polycycles |

## 1.2. Significance in Modern Organic Chemistry

### Core Applications:

1. **Cross-Coupling Reactions**

- Primary use in Suzuki-Miyaura couplings to form biaryl structures:

$$ \text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd(0)}} \text{Ar-Ar'} + \text{B(OH)}_3 + \text{HX} $$

- Example: Synthesis of 2-bromobiphenyl from 2-bromoiodobenzene

2. **Intramolecular Cyclizations**

- Facilitates Friedel-Crafts alkylation for chiral tetralin synthesis

- Enables construction of spirocyclic systems in drug discovery

3. **Materials Science**

- Building block for luminescent platinum(II) complexes

- Precursor for boroxine-linked aluminum complexes in coordination chemistry

### Structural Advantages:

| Property | Impact on Reactivity |

|----------|----------------------|

| Biphenyl backbone | Enhances steric control in asymmetric synthesis |

| Boronic acid group | Enables transmetalation in catalytic cycles |

| Planar geometry | Facilitates π-π interactions in supramolecular assemblies |

### Synthetic Versatility Table:

| Reaction Type | Substrates | Products | Yield Range |

|---------------|------------|----------|-------------|

| Suzuki-Miyaura | Aryl halides | Biaryls | 70-99% |

| Rh(III)-catalyzed annulation | Activated alkenes | Fused polycycles | 55-99% |

| Friedel-Crafts | Quinoline derivatives | Chiral tetralins | 85-94% |

## 2. Structural and Chemical Properties

### 2.1. Molecular Characteristics

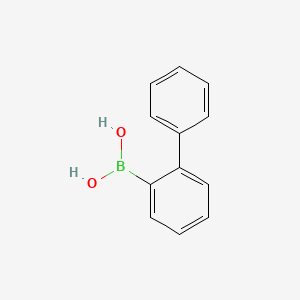

**Molecular Formula:** C₁₂H₁₁BO₂

**Molecular Weight:** 198.03 g/mol

**X-ray Crystallography Data:**

- Planar biphenyl system with 6.6° bend at C-B bond

- Hydrogen-bonded dimeric units in solid state

### 2.2. Physical Properties

| Parameter | Value | Source |

|-----------|-------|--------|

| Melting Point | 167-172°C | American Elements |

| Density | 1.352 g/mL (25°C) | ChemicalBook |

| Solubility | Methanol > Water | TCI Europe |

### 3. Synthetic Methodologies

#### 3.1. Traditional Synthesis

1. **Grignard Route**

$$ \text{C}_6\text{H}_5\text{MgBr} + \text{B(OMe)}_3 \rightarrow \text{C}_6\text{H}_5\text{B(OMe)}_2 \xrightarrow{\text{H}_2\text{O}} \text{C}_6\text{H}_5\text{B(OH)}_2 $$

Modified for biphenyl systems using 2-bromobiphenyl precursors

2. **Miyaura Borylation**

Palladium-catalyzed coupling of 2-bromobiphenyl with bis(pinacolato)diboron

#### 3.2. Modern Catalytic Approaches

- **Rh(III)-Catalyzed C-H Activation**

Enables direct functionalization of biphenyl cores

$$ \text{this compound} + \text{CF}_3\text{-enone} \xrightarrow{\text{[Rh]}} \text{Fused cyclohexadienone} $$

## 4. Industrial and Research Applications

### 4.1. Pharmaceutical Intermediates

- Key precursor for protease inhibitors (e.g., bortezomib analogs)

- Used in synthesis of antipsychotic drug candidates

### 4.2. Advanced Materials

- Construction of OLED emitters with Pt(II)-biaryl complexes

- Development of boroxine-based metal-organic frameworks (MOFs)

### 4.3. Catalysis

- Ligand design for asymmetric hydrogenation

- Co-catalyst in photoredox reactions

## 5. Emerging Research Directions

### 5.1. Atroposelective Synthesis

Recent advances in rhodium catalysis enable enantioselective biaryl formation:

$$ \text{this compound} \xrightarrow{\text{Chiral [Rh]}} \text{Axially chiral terphenyls} $$

### 5.2. Energy Storage Materials

- Investigation as electrolyte additives in lithium-ion batteries

- Development of boronate ester-based supercapacitors

This comprehensive profile demonstrates this compound's central role in advancing synthetic organic chemistry and materials science. Its unique combination of reactivity and structural features continues to inspire innovative applications across multiple research frontiers.

Eigenschaften

IUPAC Name |

(2-phenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCYKHYFIWHGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404607 | |

| Record name | 2-Biphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4688-76-0 | |

| Record name | 2-Biphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The Grignard approach involves reacting 2-bromobiphenyl with magnesium to form a Grignard intermediate, which is subsequently treated with a borate ester (e.g., trimethyl borate) and hydrolyzed to yield 2-biphenylboronic acid.

Procedure :

- Grignard Formation :

$$ \text{2-Bromobiphenyl} + \text{Mg} \rightarrow \text{2-Biphenylmagnesium bromide} $$

Solvent: Dry THF, 0–25°C, 2–4 hours.

Borylation :

$$ \text{2-Biphenylmagnesium bromide} + \text{B(OMe)}_3 \rightarrow \text{2-Biphenylboronic ester} $$

Reaction at −78°C to 0°C, 1–2 hours.Hydrolysis :

Acidic hydrolysis (HCl/H₂O) converts the ester to the boronic acid.

Advantages :

- High selectivity for the biphenyl backbone.

- Scalable for industrial applications.

Limitations :

- Requires strict anhydrous conditions.

- Sensitive to steric hindrance in substituted biphenyls.

Miyaura Borylation

Palladium-Catalyzed Borylation of Aryl Halides

Miyaura borylation employs palladium catalysts to couple 2-bromobiphenyl with bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis.

Reaction Scheme :

$$ \text{2-Bromobiphenyl} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst}} \text{2-Biphenylboronic pinacol ester} \xrightarrow{\text{H}_2\text{O}} \text{this compound} $$

Conditions :

- Catalyst: Pd(dba)₂ (2 mol%) with dppf ligand (4 mol%).

- Base: KOAc (3 equiv), solvent: dioxane, 80–100°C, 12–24 hours.

- Hydrolysis: 1 M HCl, 25°C, 1 hour.

Key Factors :

- Ligand choice (e.g., dppf) enhances catalytic activity.

- B₂pin₂ acts as both boron source and reducing agent.

Comparative Data :

| Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | dppf | 100 | 85 |

| PdCl₂(PPh₃)₂ | XPhos | 80 | 78 |

Suzuki-Miyaura Cross-Coupling

Retrosynthetic Approach

While typically used to form biaryl bonds, Suzuki coupling can indirectly synthesize this compound by coupling 2-bromobiphenyl with a phenylboronic acid derivative.

Reaction :

$$ \text{2-Bromobiphenyl} + \text{Phenylboronic acid} \xrightarrow{\text{Pd}} \text{this compound} + \text{Byproducts} $$

- Catalyst: Pd/C (5 mol%) with PPh₃ (10 mol%).

- Base: Na₂CO₃ (2 equiv), solvent: DMF/H₂O (4:1), 80°C, 8 hours.

- Additives: Tetrabutylammonium bromide (0.05 equiv) enhances selectivity.

Challenges :

- Competing homo-coupling of boronic acids.

- Requires precise stoichiometry to minimize byproducts.

Transmetallation from Organometallic Reagents

Stannane/Borane Exchange

Transmetallation leverages arylstannanes or silanes, which react with boron trihalides to form boronic acids.

Procedure :

- Stannane Synthesis :

$$ \text{2-Bromobiphenyl} + \text{SnBu}_3 \rightarrow \text{2-Biphenylstannane} $$

- Borylation :

$$ \text{2-Biphenylstannane} + \text{BCl}3 \rightarrow \text{2-Biphenylboron dichloride} \xrightarrow{\text{H}2\text{O}} \text{this compound} $$

Conditions :

- Solvent: CH₂Cl₂, −78°C, 2 hours.

- Hydrolysis: H₂O/MeOH (1:1), 25°C.

Advantages :

- Tolerates electron-deficient arenes.

- Minimal purification required.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Temp (°C) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Grignard/Borylation | None | 65–75 | −78–25 | Moderate | High |

| Miyaura Borylation | Pd/dppf | 80–90 | 80–100 | High | Moderate |

| Suzuki Cross-Coupling | Pd/C | 70–80 | 80 | Low | Low |

| Transmetallation | None | 60–70 | −78–25 | Low | High |

Key Takeaways :

- Miyaura borylation offers the highest yield and scalability for industrial use.

- Grignard methods are cost-effective but require stringent conditions.

- Transmetallation is niche, suitable for sensitive substrates.

Emerging Techniques and Innovations

Photoredox-Catalyzed Borylation

Recent advances utilize eosin Y or Ir photocatalysts to borylate aryl halides under visible light, achieving yields up to 75% at ambient temperatures.

Flow Chemistry

Microreactor systems enable rapid mixing and precise temperature control, reducing reaction times from hours to minutes.

Biologische Aktivität

2-Biphenylboronic acid (2-BPBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores the biological activity of 2-BPBA, including its mechanisms of action, applications in drug development, and its role in plant biology.

2-BPBA is characterized by its biphenyl structure and a boronic acid functional group, which allows it to interact with various biological molecules. The compound has the following chemical properties:

- Chemical Formula : C₁₂H₁₁BO₂

- Molecular Weight : 198.03 g/mol

- CAS Number : 4688-76-0

1. Antimicrobial Properties

Recent studies have demonstrated that boronic acids, including 2-BPBA, exhibit antimicrobial activity by inhibiting β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

- Inhibition Profile : In vitro studies show that 2-BPBA effectively inhibits various classes of β-lactamases, particularly AmpC and KPC types. For example, it has been reported to achieve IC50 values in the low micromolar range against KPC-2 β-lactamase .

| β-Lactamase Type | IC50 (µM) |

|---|---|

| AmpC | 0.5 |

| KPC-2 | 0.8 |

| OXA-24 | 5.0 |

2. Role in Plant Development

Boronic acids have also been implicated in plant developmental processes. Research indicates that compounds like 2-BPBA can induce phenocopies in plant models, affecting organogenesis and leaf development.

- Mechanism of Action : The compound appears to interfere with auxin transport proteins, leading to morphological changes in plants such as reduced leaf complexity . For instance, studies on Solanum lycopersicum showed that treatment with boronic acids resulted in simpler leaf structures.

3. Antioxidant Activity

2-BPBA has shown promising antioxidant properties in various assays. A synthesized derivative of phenyl boronic acid demonstrated significant free radical scavenging ability.

- Antioxidant Assay Results :

- DPPH Scavenging Activity: IC50 = 0.14 µg/mL

- CUPRAC Method: A0.5 = 1.73 µg/mL

These results suggest potential applications in preventing oxidative stress-related diseases .

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of 2-BPBA against carbapenem-resistant Enterobacteriaceae strains. The compound was tested alongside meropenem and showed enhanced activity when combined with other inhibitors.

- Results : The combination treatment yielded a sensitivity and specificity of 100% for detecting carbapenemase production .

Case Study: Plant Phenocopy Induction

In another study focusing on Arabidopsis thaliana, treatment with boronic acids resulted in specific developmental alterations mimicking genetic mutations related to auxin signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- The ortho-substituted isomer exhibits steric hindrance, limiting its use in sterically demanding reactions. For example, attempts to form boroxine-linked aluminum compounds with this compound failed due to steric repulsion between bulky biphenyl groups .

- The para isomer (4-biphenylboronic acid) is preferred in Suzuki coupling for its linear geometry, enhancing catalytic efficiency .

Comparison with Substituted Phenylboronic Acids

Functional Group Effects

Key Findings :

- Electron-withdrawing groups (e.g., -OH) increase boronic acid acidity, favoring interactions with diols .

- Bulky substituents (e.g., biphenyl) reduce reactivity in coupling reactions but enhance fluorescence quantum yields in radicals (e.g., 40% PLQY for Xyl₂F₂PyBTM ).

Fluorescence Enhancement

This compound-derived radicals (e.g., Biph₂F₂PyBTM) exhibit redshifted absorption and emission due to extended conjugation, achieving photoluminescence quantum yields (PLQY) of 40% in dichloromethane .

Q & A

Q. What are the common synthesis routes for 2-Biphenylboronic acid, and how do their yields compare?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Reaction of 2-bromobiphenyl with trimethoxyborane, yielding ~89% .

- Route 2 : Use of n-butyllithium in THF at -78°C under inert atmosphere, followed by HCl hydrolysis, achieving ~60% yield .

Yields vary due to reaction conditions (e.g., temperature, catalyst efficiency). For reproducibility, ensure strict anhydrous conditions and inert gas purging, particularly in lithiation steps .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolves triclinic crystal structure (space group P1), with lattice parameters a = 8.313 Å, b = 9.420 Å, c = 14.687 Å, and angles α = 99.255°, β = 104.533°, γ = 100.311° .

- Purity analysis : High-performance liquid chromatography (HPLC) or NMR to confirm absence of residual solvents/byproducts (e.g., unreacted bromobiphenyl) .

- Thermal analysis : Melting point determination (mp 232–245°C) aligns with literature values .

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in organometallic reactions?

- Methodological Answer : The bulky biphenyl groups create steric hindrance, preventing proximity of B-OH groups required for dehydration. For example, in reactions with LAlH₂, this compound forms intermediate LAl[OB(2-PhC₆H₄)(OH)]₂ instead of boroxine rings due to repulsion between phenyl groups . To mitigate steric effects, consider using smaller substituents or adjusting reaction solvents to enhance molecular flexibility.

Q. What is the role of this compound in Suzuki-Miyaura cross-coupling reactions, and how can reaction conditions be optimized?

- Methodological Answer :

- Role : Acts as a boronic acid partner, enabling aryl-aryl bond formation. For instance, coupling with 2-bromo-6-methylbenzo[c]phenanthrene produces biphenyl derivatives critical in carbon nanotube precursors .

- Optimization :

- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.

- Maintain anhydrous conditions in polar aprotic solvents (e.g., DMF or THF).

- Monitor reaction progress via TLC or GC-MS to prevent over-coupling .

Q. How can surfactants affect the crystallization and polymorphic outcomes of arylboronic acids like this compound?

- Methodological Answer : Surfactants (e.g., SDS) stabilize metastable polymorphs by adsorbing onto crystal surfaces, altering nucleation kinetics. For this compound, controlled crystallization from ethanol/water mixtures with surfactants can yield distinct polymorphs, characterized by differential scanning calorimetry (DSC) and powder XRD . Note that polymorphism impacts solubility and reactivity in downstream applications .

Q. What mechanistic insights have been gained from studying intermediate compounds involving this compound in boroxine-linked aluminum synthesis?

- Methodological Answer : Intermediate 4 (LAl[OB(2-PhC₆H₄)(OH)]₂) mimics the postulated structure of boroxine precursors. SCXRD and DFT studies reveal that Al-O-B linkages form via stepwise dehydration, with steric bulk preventing full cyclization into boroxine rings. This supports a mechanism where smaller boronic acids (e.g., 3-fluorophenylboronic acid) readily form boroxines, while this compound stalls at the intermediate stage .

Key Research Recommendations

- Contradiction Analysis : and highlight steric limitations in boroxine formation, whereas smaller boronic acids (e.g., 3-methylphenylboronic acid) proceed efficiently. Contrast reactivity datasets to refine mechanistic models.

- Experimental Design : For Suzuki couplings, vary Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (K₂CO₃ vs. CsF) to optimize yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.